3-[(3-Fluorobenzyl)oxy]benzoyl chloride
Overview
Description
3-[(3-Fluorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is used primarily in proteomics research and other scientific applications . The compound features a benzoyl chloride group attached to a benzene ring, which is further substituted with a 3-fluorobenzyl group.
Scientific Research Applications
3-[(3-Fluorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a specialty reagent for labeling and modifying proteins.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Safety and Hazards
Preparation Methods
The synthesis of 3-[(3-Fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 3-fluorobenzyl alcohol with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(3-Fluorobenzyl)oxy]benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding benzoic acid derivative.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common reagents used in these reactions include bases like pyridine, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of amides, esters, or other derivatives. This reactivity is crucial for its applications in organic synthesis and proteomics research .
Comparison with Similar Compounds
Similar compounds to 3-[(3-Fluorobenzyl)oxy]benzoyl chloride include:
Benzoyl Chloride: A simpler compound with similar reactivity but without the fluorobenzyl group.
3-Fluorobenzoyl Chloride: Similar structure but lacks the benzyl ether linkage.
4-[(4-Fluorobenzyl)oxy]benzoyl Chloride: A positional isomer with the fluorobenzyl group in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)11-4-2-6-13(8-11)18-9-10-3-1-5-12(16)7-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSNUASSXBGNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263083 | |
Record name | 3-[(3-Fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160259-96-0 | |
Record name | 3-[(3-Fluorophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160259-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3-Fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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